molecular formula C18H29NO5 B5247343 N-[2-(4-tert-butylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid

N-[2-(4-tert-butylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid

Cat. No.: B5247343
M. Wt: 339.4 g/mol
InChI Key: CTOZKVDDXWBYNN-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenoxy)ethyl]-2-methylpropan-2-amine; oxalic acid is a chemical compound that features a tert-butylphenoxy group linked to an ethyl chain, which is further connected to a methylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-2-methylpropan-2-amine typically involves the reaction of 4-tert-butylphenol with an appropriate ethylating agent to form the intermediate 4-tert-butylphenoxyethyl compound. This intermediate is then reacted with 2-methylpropan-2-amine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenoxy)ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxyethyl derivatives.

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)ethyl]-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide
  • N-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-2-butanamine oxalate

Uniqueness

N-[2-(4-tert-butylphenoxy)ethyl]-2-methylpropan-2-amine stands out due to its unique combination of the tert-butylphenoxy group and the methylpropan-2-amine moiety This structure imparts specific chemical properties and reactivity that differentiate it from similar compounds

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO.C2H2O4/c1-15(2,3)13-7-9-14(10-8-13)18-12-11-17-16(4,5)6;3-1(4)2(5)6/h7-10,17H,11-12H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOZKVDDXWBYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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